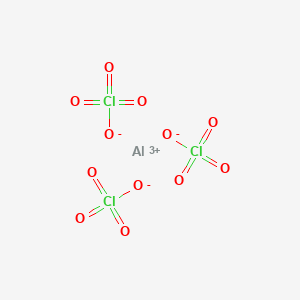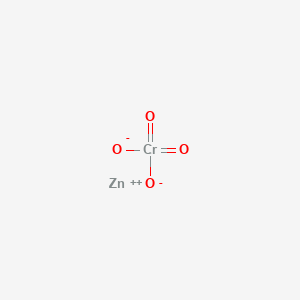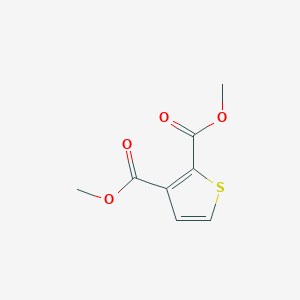
Dimethylthiophen-2,3-dicarboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethyl thiophene derivatives involves various methodologies, including the reaction of thiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide to produce tetrasilylthiophene derivatives. This method highlights the modification of thiophene's electronic properties through the addition of dimethylsilyl groups, affecting its structure and electronic features significantly (Kyushin, Matsuura, & Matsumoto, 2006). Furthermore, the synthesis of bithiophenedicarboxylates showcases the structural variety achievable through dimethyl thiophene derivatives, with studies revealing their coplanar structures and electrostatic stabilization (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Molecular Structure Analysis
Single-crystal X-ray structural analysis of dimethyl bithiophene derivatives has shown that these molecules can adopt nearly coplanar structures, indicating the influence of electronic and steric factors on their spatial configuration. This analysis provides insights into the conformational preferences of thiophene rings, significantly impacted by substituents at the dicarboxylate positions (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
The chemical reactivity of dimethyl thiophene-2,3-dicarboxylate derivatives is explored through various reactions, including esterification, condensation, and cycloaddition processes. These reactions demonstrate the compound's versatility in forming different chemical structures and its potential in synthesizing novel organic compounds with diverse functionalities (You Yi, 2006).
Physical Properties Analysis
The physical properties of dimethyl thiophene-2,3-dicarboxylate derivatives are influenced by their molecular structure, as observed in their solid-state conformations. The planarity and coplanarity of the thiophene rings, along with the positioning of substituents, significantly affect their crystal packing, melting points, and solubility (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties of dimethyl thiophene-2,3-dicarboxylate and its derivatives are characterized by their reactivity towards various chemical reagents. Studies involving the functionalization of microporous frameworks with thiophene derivatives underscore their potential in sensing and magnetic applications due to the thiophene group's ability to induce specific chemical interactions and properties (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Lumineszenzeigenschaften in Seltenerdmetall-organischen Gerüsten Dimethylthiophen-2,3-dicarboxylat wird bei der Synthese von Seltenerdmetall-organischen Gerüsten verwendet. Diese Gerüste zeigen eine breite blaue Emissionsbande, die typisch für intra-Ligand-Elektronenübergänge ist . Sie wurden auf ihre lumineszierenden Eigenschaften im Festkörper untersucht .
Sensing-Eigenschaften
Die Sensing-Eigenschaften dieser Gerüste wurden detailliert untersucht. Eine lumineszente Antwort (Löschung) wurde in Gegenwart von Zimtaldehyd und Chinolin in verdünnten Lösungen entdeckt .
Organische elektronische Materialien
this compound ist ein aufstrebender heterocyclischer Baustein für zukünftige organische elektronische Materialien . Es hat eine hohe Resonanzenergie, eine elektrophilere Reaktivität als Benzol, eine hohe π-Elektronendichte und eine planare Struktur .
Farbstoff-sensibilisierte Solarzellen
Diese Verbindung wurde bei der Synthese neuartiger metallfreier organischer Farbstoffe für farbstoff-sensibilisierte Solarzellen verwendet, die Umwandlungseffizienzen von 6,23 % erreichen .
Funktionelle supramolekulare Chemie
this compound wird in der funktionellen supramolekularen Chemie aufgrund seiner höheren Ladungsmobilität, der erweiterten π-Konjugation und der besseren Abstimmung der Bandlücken verwendet .
Organische Feldeffekttransistoren (OFETs)
Aufgrund seiner höheren Ladungsmobilität und der erweiterten π-Konjugation wird diese Verbindung bei der Entwicklung von organischen Feldeffekttransistoren verwendet .
Zukünftige Richtungen
Thiophene-based molecules, such as Dimethyl thiophene-2,3-dicarboxylate, have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Wirkmechanismus
Target of Action
Dimethyl thiophene-2,3-dicarboxylate is a derivative of thiophene, a five-membered aromatic ring system . Thiophene and its derivatives have emerged as significant entities in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital . .
Mode of Action
Thiophene derivatives are known for their potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching, and more . This suggests that Dimethyl thiophene-2,3-dicarboxylate might interact with its targets to influence these applications.
Biochemical Pathways
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might affect pathways related to electron transfer and energy conversion.
Result of Action
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might influence electron transfer and energy conversion processes at the molecular level.
Action Environment
It is known that environmental factors can significantly impact the performance of organic electronic devices , suggesting that similar factors might also influence the action of Dimethyl thiophene-2,3-dicarboxylate.
Eigenschaften
IUPAC Name |
dimethyl thiophene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDISBFSPJVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344609 | |
| Record name | Dimethyl thiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14300-68-6 | |
| Record name | Dimethyl thiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



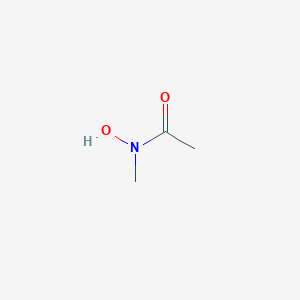
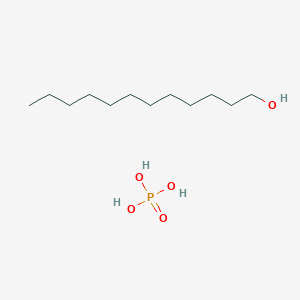
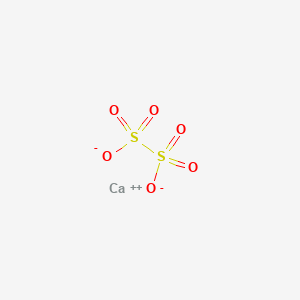
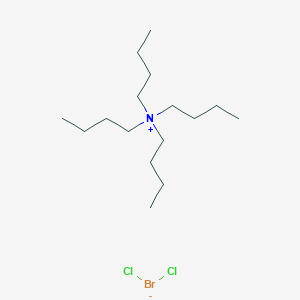


![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)


![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
